molecular formula C19H18ClN5O3 B2889490 N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034428-56-1

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2889490
CAS No.: 2034428-56-1
M. Wt: 399.84
InChI Key: YJEGJELLTOSKQP-UHFFFAOYSA-N
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Description

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a chlorophenyl group, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Nicotinamide Moiety: The nicotinamide group is synthesized through the reaction of nicotinic acid or its derivatives with appropriate amines or amides.

    Coupling Reactions: The final step involves coupling the triazole intermediate with the nicotinamide derivative under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)pyridine
  • **N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)benzamide

Uniqueness

Compared to similar compounds, N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its nicotinamide moiety, in particular, may enhance its potential as a therapeutic agent or biochemical probe.

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c20-14-2-4-15(5-3-14)25-12-23-24-17(25)10-22-19(26)13-1-6-18(21-9-13)28-16-7-8-27-11-16/h1-6,9,12,16H,7-8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEGJELLTOSKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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